N'-Nitrosoanatabine
Overview
Description
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is an organic compound with the molecular formula C10H11N3O It is a nitrosamine derivative of bipyridine, characterized by the presence of a nitroso group attached to the nitrogen atom of the tetrahydropyridine ring
Mechanism of Action
Target of Action
It is known that this compound is mainly used in organic synthesis as a ligand or catalyst precursor . Its heterocyclic structure gives it strong coordination ability and reducibility .
Mode of Action
Given its use in organic synthesis, it can be inferred that it may participate in metal-catalyzed reactions and epoxidation of olefins .
Action Environment
The action of 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine can be influenced by environmental factors. It is typically used in well-ventilated areas to avoid skin contact and inhalation due to its irritant and corrosive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine can be synthesized through the nitrosation of 1,2,3,6-tetrahydro-2,3’-bipyridine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), under controlled temperature conditions. The reaction proceeds as follows:
1,2,3,6-Tetrahydro-2,3’-bipyridine+NaNO2+HCl→1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine+NaCl+H2O
Industrial Production Methods
Industrial production of 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic properties, particularly in relation to tobacco-related nitrosamines.
Medicine: Investigated for its role in the formation of potentially harmful nitrosamines in pharmaceuticals.
Industry: Utilized in the development of analytical methods for detecting nitrosamines in environmental samples.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydro-2,3’-bipyridine: A precursor to the nitroso derivative.
N-nitroso-1,2,3,6-tetrahydropyridine: Another nitrosamine with similar properties.
Anatabine: A minor tobacco alkaloid with a similar structure.
Uniqueness
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is unique due to its specific nitrosamine structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN([C@@H]1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221442 | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71267-22-6 | |
Record name | N-Nitrosoanatabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71267-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosoanatabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71267-22-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-NITROSOANATABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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